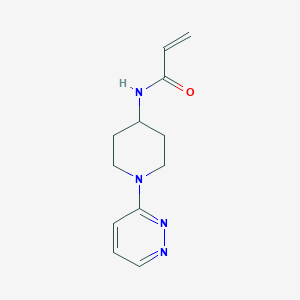

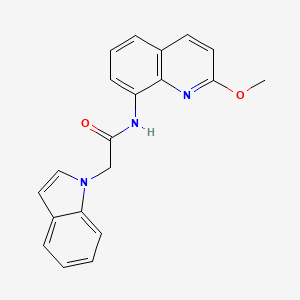

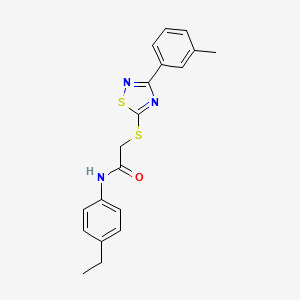

![molecular formula C22H13Cl2N3 B2508414 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901018-00-6](/img/structure/B2508414.png)

1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its interesting photophysical properties and potential applications in molecular sensors and organic light-emitting diodes (OLEDs). The pyrazoloquinoline core structure is a versatile building block for the construction of various functional materials due to its bright fluorescence and the ability to undergo various chemical reactions .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives typically involves the formation of the pyrazoloquinoline core followed by various functionalization reactions. For instance, the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives can be achieved through the reduction of nitrobenzyl-substituted pyrazolinones or by the interaction of aminobenzyl precursors with aldehydes and ketones . Although the specific synthesis of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a fused pyrazole and quinoline ring system. This structure can be further modified by introducing various substituents, which can significantly alter the photophysical properties of the compound. For example, the introduction of amino groups at the 6-position of the pyrazoloquinoline core has been shown to affect solvatochromism, acidochromism, and solid-state fluorescence . The presence of dichlorophenyl and phenyl substituents in the compound of interest would likely influence its electronic properties and potential interactions with other molecules.

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can participate in a variety of chemical reactions, including protonation, intramolecular charge transfer, and the formation of charge-transfer complexes. The amino derivatives of pyrazoloquinoline, for example, can bind protons by the quinoline moiety, and their fluorescence can be modulated by pH changes, which can be interpreted as a logic gate response . Additionally, unexpected intramolecular cyclization and phosphonylation reactions have been observed in the synthesis of related compounds, leading to the formation of new ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. These compounds exhibit strong fluorescence, which can be enhanced by analyte binding in the case of molecular sensors . The photophysical properties, such as absorption, photoluminescence, and electroluminescence, can be tuned by varying the substituents on the phenyl ring, which is crucial for the development of materials for OLED applications . The specific properties of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline would depend on the electronic effects of the dichlorophenyl and phenyl groups and their interaction with the pyrazoloquinoline core.

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoxaline derivatives, closely related to 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, have been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) investigated quinoxaline derivatives as corrosion inhibitors for mild steel in an acidic medium. Their findings revealed that these compounds acted as effective mixed-type inhibitors, showcasing high corrosion inhibition efficiencies (Saraswat & Yadav, 2020).

Optical Properties

The optical properties of pyrazolo[4,3-c]quinoline derivatives have been a subject of significant research. Khachatryan et al. (2006) synthesized and studied the solution absorption and emission spectra of various derivatives, providing insights into their potential use in materials science and photonics (Khachatryan, Boszczyk & Tomasik, 2006).

Structural and Optical Properties of Thin Films

Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of pyrazoloquinoline derivative thin films. They found that these compounds displayed promising characteristics for applications in nanotechnology and materials science (Zeyada, El-Nahass & El-Shabaan, 2016).

Electrochemical Analysis and Quantum Chemical Simulations

Koścień et al. (2003) conducted experimental studies and quantum chemical simulations on pyrazolo[3,4-b]quinoline derivatives. Their research focused on the absorption spectra of these compounds, providing valuable insights into their chemical properties and potential applications in various scientific fields (Koścień et al., 2003).

Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication

The photovoltaic properties of pyrazoloquinoline derivatives have been studied by Zeyada, El-Nahass, and El-Shabaan (2016). Their research highlighted the potential of these compounds in the development of photodiodes and other electronic devices (Zeyada, El-Nahass & El-Shabaan, 2016).

Organic Light Emitting Diode (OLED) Applications

Danel et al. (2009) synthesized pyrazolo[3,4-b]quinoline derivatives and explored their spectral properties, including absorption, photoluminescence, and electroluminescence. This research is significant for the development of materials used in OLED technology (Danel et al., 2009).

Mécanisme D'action

Orientations Futures

The study of quinoline and pyrazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing and testing derivatives of “1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” to explore their potential therapeutic applications .

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl2N3/c23-18-11-10-15(12-19(18)24)27-22-16-8-4-5-9-20(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIAXXLJMZNSMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

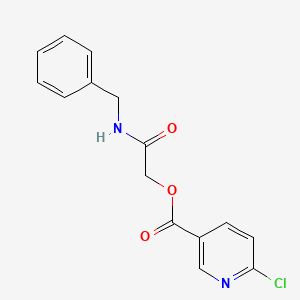

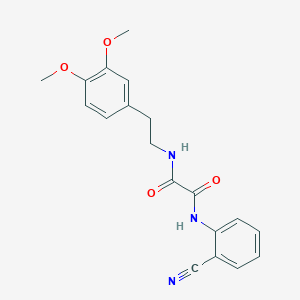

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)

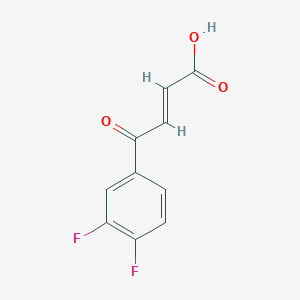

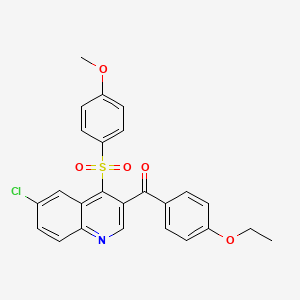

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

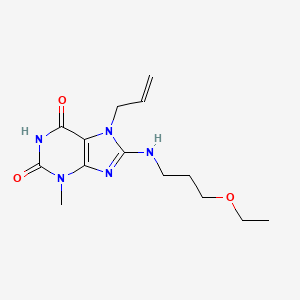

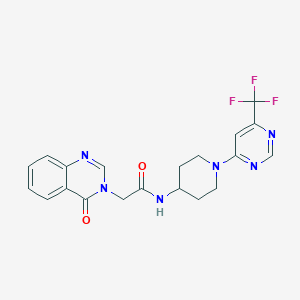

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)

![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)